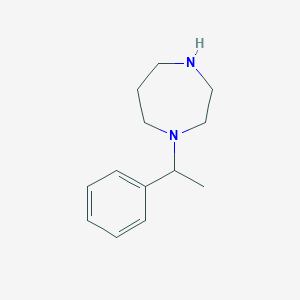

1-(1-Phenylethyl)-1,4-diazepane

Vue d'ensemble

Description

“1-Phenylethylamine” is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions . It is relatively basic and forms stable ammonium salts and imines .

Synthesis Analysis

“1-Phenylethylamine” may be prepared by the reductive amination of acetophenone . A novel microbial esterase identified from the Indian Ocean was cloned, expressed, and functionally characterized. This esterase could enantioselectively resolve (±)-1-phenylethanol and (±)-1-phenylethyl acetate through two types of enzymatic reactions .

Molecular Structure Analysis

The molecular formula of “1-Phenylethylamine” is C8H11N . For “1-Phenylethanol”, the molecular formula is C8H10O .

Chemical Reactions Analysis

Racemic 1-phenylethanols were converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process in which manganese oxide driven oxidation was coupled with enzymatic biotransformation .

Physical And Chemical Properties Analysis

“1-Phenylethylamine” has a molar mass of 121.183 g·mol−1, a density of 0.94 g/mL, a melting point of -65°C, and a boiling point of 187°C . “1-Phenylethanol” has a molecular weight of 122.16 .

Applications De Recherche Scientifique

Synthesis and Characterization

- Microwave-Assisted Synthesis : A study by Wlodarczyk et al. (2007) describes an efficient microwave-assisted synthesis of 1,4-diazepin-5-ones, which yields 1,4-diazepane derivatives rapidly and in good yields (Wlodarczyk et al., 2007).

- Ugi Multicomponent Reaction : Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007).

- Synthesis of Diazepine Derivatives : Wang et al. (2014) synthesized a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which were characterized using various spectroscopic methods (Wang et al., 2014).

Potential Biological Activities

- Antimicrobial and Anticancer Activities : Verma et al. (2015) synthesized a series of 1,4-diazepane derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds showed significant potential (Verma et al., 2015).

- T-Type Calcium Channel Blockers : A study by Gu et al. (2010) found that certain 1,4-diazepane derivatives act as T-type calcium channel blockers, which are important for investigating related diseases (Gu et al., 2010).

Mécanisme D'action

Target of Action

It shares structural similarities with etomidate , a well-known anesthetic. Etomidate primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABA A receptor) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Etomidate binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

It’s worth noting that two biosynthesis pathways seem to be mainly related to the floral note of nacional cocoa: the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . The shikimate biosynthesis pathway allows the synthesis of phenylalanine, a precursor of 1-phenylethyl acetate and cinnamaldehyde .

Pharmacokinetics

Etomidate, a structurally similar compound, is known for its short-acting intravenous hypnotic properties . It induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Safety and Hazards

Orientations Futures

Chiral inducers and auxiliaries like “1-Phenylethylamine” frequently play a key role in the practical synthesis of enantiopure products, often drugs or agrochemicals . The last decade has witnessed many interesting advancements in the synthesis, resolution, and synthetic applications of chiral “1-Phenylethylamine” and its derivatives .

Propriétés

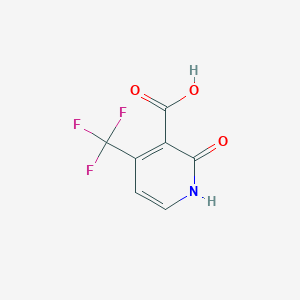

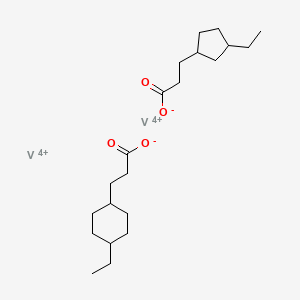

IUPAC Name |

1-(1-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(13-6-3-2-4-7-13)15-10-5-8-14-9-11-15/h2-4,6-7,12,14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZFZYEBYREDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255689 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-10-8 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Pentylcyclohexyl)phenyl]isoindoline](/img/structure/B3150204.png)

![1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3150212.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150218.png)

![6-(Tert-butylsulfonyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3150221.png)

![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)

![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)